molecular formula C24H23ClN4OS B2747115 5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 384801-68-7

5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2747115
CAS No.: 384801-68-7
M. Wt: 450.99
InChI Key: IWMWVBRCNBFKLK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thieno[2,3-d]pyrimidine core, along with the piperazine and phenoxyethyl groups, makes this compound a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The resulting thieno[2,3-d]pyrimidine intermediate is then further functionalized to introduce the 4-chlorophenyl and phenoxyethyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
  • 5-(4-Fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Uniqueness

5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to the presence of the piperazine and phenoxyethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable candidate for drug development and other applications .

Biological Activity

5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C25H32ClN5O2C_{25}H_{32}ClN_5O_2, and it falls under the category of thieno[2,3-d]pyrimidine derivatives.

Antitumor Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. A study conducted by Guo et al. (2025) synthesized various derivatives and assessed their cytotoxic effects against several cancer cell lines. The results showed that compounds with electron-withdrawing groups, such as the chlorophenyl moiety in our compound, demonstrated enhanced cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value as low as 27.6 μM .

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies revealed that these compounds possess broad-spectrum activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity suggests its potential use in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : Some derivatives have been found to inhibit kinases involved in cancer cell proliferation.
  • Modulation of Receptors : The piperazine moiety may interact with neurotransmitter receptors, providing a basis for neuropharmacological effects.
  • DNA Interaction : The thieno[2,3-d]pyrimidine core can intercalate into DNA, disrupting replication and transcription processes .

Case Studies

Several case studies highlight the efficacy of thieno[2,3-d]pyrimidine derivatives:

  • Case Study 1 : A derivative was tested against non-small cell lung cancer (NSCLC) and exhibited an inhibition rate ranging from 43% to 87%, demonstrating significant potential for targeted therapies .
  • Case Study 2 : Another study focused on the synthesis of a series of thieno[2,3-d]pyrimidine derivatives that showed promising results in reducing tumor growth in vivo models .

Summary Table of Biological Activities

Activity TypeEffectivenessReference
AntitumorIC50 = 27.6 μMGuo et al., 2025
AntimicrobialBroad-spectrumGuo et al., 2025
Anti-inflammatorySignificant reductionGuo et al., 2025

Properties

IUPAC Name

5-(4-chlorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4OS/c25-19-8-6-18(7-9-19)21-16-31-24-22(21)23(26-17-27-24)29-12-10-28(11-13-29)14-15-30-20-4-2-1-3-5-20/h1-9,16-17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMWVBRCNBFKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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